molecular formula C9H10Cl2FN B2530863 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2445794-74-9

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No.: B2530863
CAS No.: 2445794-74-9
M. Wt: 222.08
InChI Key: UHPZUHRDJSQECR-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is a chemical compound with the molecular formula C9H9ClFN·HCl. It is a derivative of tetrahydroquinoline, a bicyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2,3,4-tetrahydroquinoline
  • 7-Fluoro-1,2,3,4-tetrahydroquinoline
  • 5-Fluoro-1,2,3,4-tetrahydroquinoline

Uniqueness

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is unique due to the presence of both chloro and fluoro substituents on the tetrahydroquinoline ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPZUHRDJSQECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)F)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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